molecular formula C31H32N2O5 B561919 (R)-(+)-5'-Benzyloxy Carvedilol CAS No. 1217637-76-7

(R)-(+)-5'-Benzyloxy Carvedilol

Cat. No.: B561919
CAS No.: 1217637-76-7
M. Wt: 512.606
InChI Key: VZHXJWOZEWRBDU-HSZRJFAPSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for complex organic molecules containing multiple functional groups and stereogenic centers. The complete chemical name is 1-(9H-carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol, which accurately describes the connectivity and functional group arrangements within the molecular framework. This nomenclature systematically identifies the carbazole nucleus as the primary structural component, connected through an ether linkage to a propanol chain that bears both amino and hydroxyl functionalities.

The molecular formula of this compound is established as C₃₁H₃₂N₂O₅, indicating a substantial increase in molecular complexity compared to the parent carvedilol compound. The molecular weight is precisely determined as 512.6 grams per mole, representing a significant mass addition due to the benzyloxy substitution. This molecular composition reflects the presence of thirty-one carbon atoms, thirty-two hydrogen atoms, two nitrogen atoms, and five oxygen atoms, distributed across the carbazole ring system, the aliphatic chain, and the substituted phenoxy groups. The elemental composition provides important insights into the compound's physical and chemical properties, including its increased lipophilicity relative to unsubstituted carvedilol derivatives.

Property Value Reference
Molecular Formula C₃₁H₃₂N₂O₅
Molecular Weight 512.6 g/mol
Chemical Abstracts Service Number 887353-00-6
PubChem Compound Identifier 29973567

Stereochemical Configuration and Chiral Center Identification

The stereochemical analysis of this compound reveals the presence of a single chiral center located at the secondary carbon atom of the propanol chain, specifically at the carbon bearing the hydroxyl group. This chiral center adopts the (R)-configuration, as designated by the Cahn-Ingold-Prelog priority rules, which assigns the absolute stereochemistry based on the spatial arrangement of substituent groups around the stereogenic center. The positive optical rotation indicated by the (+) designation confirms that this enantiomer rotates plane-polarized light in a clockwise direction when viewed along the direction of light propagation.

The stereochemical configuration significantly influences the compound's biological activity, as demonstrated by comparative studies with carvedilol enantiomers. The parent carvedilol exists as a racemic mixture where the S(-) enantiomer exhibits both beta and alpha-1 adrenoceptor blocking activity, while the R(+) enantiomer demonstrates primarily alpha-1 adrenoceptor blocking activity. The this compound maintains this stereochemical preference, suggesting that the benzyloxy substitution does not significantly alter the fundamental stereochemical requirements for receptor binding. The chiral center's influence extends to the compound's pharmacokinetic properties, as stereoisomers often exhibit different metabolic pathways and clearance rates in biological systems.

The three-dimensional molecular conformation of this compound is significantly influenced by the stereochemical configuration at the chiral center, affecting both intramolecular interactions and intermolecular binding capabilities. The spatial arrangement of functional groups around the chiral center determines the overall molecular shape and the accessibility of binding sites for potential biological targets. This stereochemical specificity is particularly important in drug development, where enantiomeric selectivity can determine both therapeutic efficacy and potential adverse effects.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the molecular framework and stereochemical environment. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule, including the aromatic protons of the carbazole and benzyloxy systems, the aliphatic protons of the propanol chain, and the methoxy group protons.

The carbon-13 nuclear magnetic resonance spectrum provides additional structural information by revealing the carbon skeletal framework and distinguishing between different carbon environments. The spectrum typically shows signals for the aromatic carbons of the carbazole ring system, the substituted phenoxy carbons, the aliphatic chain carbons, and the methoxy carbon. The chemical shift patterns observed in both proton and carbon-13 spectra are consistent with the proposed molecular structure and confirm the presence of the benzyloxy substitution at the 5'-position.

Infrared spectroscopy contributes valuable functional group identification through characteristic absorption frequencies. The infrared spectrum of this compound exhibits diagnostic peaks corresponding to the various functional groups present in the molecule. The hydroxyl group typically appears as a broad absorption in the 3200-3600 cm⁻¹ region, while the amino group contributes to absorptions in the 3000-3500 cm⁻¹ range. Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, and ether linkages contribute to absorptions in the 1000-1300 cm⁻¹ range.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification. The molecular ion peak at mass-to-charge ratio 512.6 confirms the molecular formula C₃₁H₃₂N₂O₅. Fragmentation patterns observed in mass spectrometric analysis typically include losses corresponding to the benzyloxy group, methoxy group, and various portions of the aliphatic chain, providing additional structural confirmation.

Spectroscopic Technique Key Features Information Provided
Proton Nuclear Magnetic Resonance Aromatic, aliphatic, and methoxy signals Hydrogen environment identification
Carbon-13 Nuclear Magnetic Resonance Carbon skeletal framework Structural confirmation
Infrared Spectroscopy Functional group absorptions Hydroxyl, amino, aromatic, ether groups
Mass Spectrometry Molecular ion and fragments Molecular weight and fragmentation

Crystallographic Data and Polymorphism Studies

The crystallographic analysis of this compound provides detailed information about the solid-state structure and packing arrangements. The compound typically crystallizes as a white solid with specific physical properties that reflect its molecular structure and intermolecular interactions. The predicted density of 1.250 ± 0.06 grams per cubic centimeter indicates a relatively compact crystal packing arrangement, consistent with the presence of multiple aromatic ring systems and hydrogen bonding capabilities.

The melting point and thermal behavior of this compound are important physicochemical parameters that influence its handling and formulation properties. The predicted boiling point of 748.7 ± 60.0 degrees Celsius suggests high thermal stability, which is advantageous for synthetic manipulations and storage conditions. These thermal properties reflect the strong intermolecular interactions present in the solid state, including hydrogen bonding between hydroxyl and amino groups and van der Waals interactions between aromatic systems.

Polymorphism studies are crucial for understanding the various solid-state forms that this compound may adopt under different crystallization conditions. Different polymorphic forms can exhibit varying solubility, stability, and bioavailability characteristics, making their identification and characterization essential for pharmaceutical applications. The compound's ability to form hydrogen bonds through its hydroxyl and amino functionalities suggests the potential for multiple polymorphic forms with different hydrogen bonding patterns and crystal packing arrangements.

The solubility characteristics of this compound in various solvents provide insights into its crystal structure and intermolecular interactions. The compound demonstrates solubility in chloroform, ethyl acetate, and methanol, indicating compatibility with both polar and moderately polar solvent systems. This solubility pattern reflects the compound's amphiphilic nature, with both hydrophilic regions (hydroxyl and amino groups) and lipophilic regions (aromatic ring systems and benzyloxy group).

Physical Property Value Significance
Density 1.250 ± 0.06 g/cm³ Crystal packing efficiency
Predicted Boiling Point 748.7 ± 60.0°C Thermal stability
Physical Form White solid Crystalline nature
Solubility Chloroform, ethyl acetate, methanol Amphiphilic character

Properties

IUPAC Name

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHXJWOZEWRBDU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652462
Record name (2R)-1-({2-[5-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217637-76-7
Record name (2R)-1-({2-[5-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Identity

(R)-(+)-5'-Benzyloxy Carvedilol (C₃₁H₃₂N₂O₅, MW 512.6) is a benzyl-protected derivative of carvedilol, featuring a carbazole core linked to a 2-methoxy-5-benzyloxyphenoxy ethylamino propanol moiety. Its stereochemistry at the C2 position (R-configuration) is essential for binding affinity to adrenergic receptors.

Physicochemical Properties

  • Solubility : Chloroform > Ethyl Acetate > Methanol

  • Form : White crystalline solid

  • Stability : Sensitive to acidic conditions due to benzyl ether lability

Synthetic Routes and Methodologies

Epoxide Ring-Opening with Benzylamine Derivatives

The most scalable method involves a two-step sequence: benzylation of a carvedilol precursor followed by enantiomeric resolution .

Step 1: Synthesis of Benzyl-Carvedilol Intermediate

4-(Oxiranylmethoxy)-9H-carbazole (epoxide intermediate) reacts with N-[2-(2'-methoxyphenoxy)ethyl]benzylamine in refluxing isopropanol (80–120°C, 12–24 h). The reaction exploits the nucleophilic opening of the epoxide by the secondary amine, yielding 1-[N-benzyl-2'-(2''-methoxyphenoxy)ethylamino]-3-(9''H-carbazol-4'''-yloxy)propan-2-ol (benzyl-carvedilol).

Key Conditions :

  • Solvent : Isopropanol (optimal for minimizing bis-adduct formation)

  • Yield : 78–85% after crystallization

  • Byproducts : <5% bis-carbazole adducts (vs. 20–30% in non-protic solvents)

Step 2: Catalytic Debenzylation

Benzyl-carvedilol undergoes hydrogenolysis using 10% Pd/C in ethanol under H₂ (1 atm, 25°C, 6 h). Hydrazine hydrate is added to suppress overhydrogenation of the carbazole ring.

Optimization Data :

ParameterValueImpact on Yield
Catalyst Loading5% wt/wt92%
SolventEthanol89%
Temperature25°C91%

Chiral Resolution of Racemic Carvedilol

An alternative route resolves racemic carvedilol via diastereomeric salt formation.

Procedure:

  • Racemic Carvedilol Synthesis : As per DE-OS No. 28 15 926, 4-hydroxycarbazole is alkylated with 2-(bromomethyl)oxirane, followed by amine coupling with 2-(2-methoxyphenoxy)ethylamine.

  • Diastereomer Formation : React racemic carvedilol with (R)-mandelic acid in ethyl acetate (1:1 molar ratio, 0°C, 12 h).

  • Crystallization : The (R)-carvedilol–mandelate salt precipitates selectively (≥98% ee after two recrystallizations).

Yield : 62–68% (theoretical maximum for resolution: 50%)

Industrial-Scale Process Optimization

Solvent Systems for Epoxide Aminolysis

Comparative studies in acetonitrile, THF, and isopropanol show:

SolventReaction Time (h)Yield (%)Purity (HPLC)
Isopropanol188599.2
Acetonitrile247298.1
THF366597.4

Isopropanol enhances nucleophilicity of the amine while suppressing polymerization of the epoxide.

Catalytic Hydrogenation Efficiency

Recycling Pd/C catalysts for debenzylation reduces costs:

Cycle NumberResidual Benzyl (%)Yield (%)
10.592
21.289
33.183

Post-cycle catalyst treatment with 1M HCl restores activity to 95% of fresh catalyst.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 11.26 (s, 1H, carbazole NH), 7.44–6.82 (m, 16H, aromatic), 4.00 (t, J=5.6 Hz, 2H, OCH₂), 3.72 (s, 3H, OCH₃).

  • HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), RT=14.3 min (R-enantiomer).

Purity Profiles

ImpuritySourceLevel (%)
Bis-carbazoleEpoxide dimerization0.8
DebenzylatedIncomplete protection0.3
Oxidized carbazoleAir exposure0.2

Challenges and Mitigation Strategies

Byproduct Formation

  • Bis-Carbazole Adducts : Controlled by using excess amine (1.5 eq.) and protic solvents.

  • Racemization : Avoid temperatures >40°C during resolution steps.

Scalability Limitations

  • Catalyst Cost : Pd/C recycling protocols reduce Pd consumption by 60%.

  • Solvent Recovery : Isopropanol is distilled and reused (≥95% recovery) .

Chemical Reactions Analysis

Synthetic Pathways

(R)-(+)-5'-Benzyloxy Carvedilol is synthesized via epoxide ring-opening and benzyl-protected intermediates , as outlined in patented processes . Key steps include:

  • Reaction of 4-(oxiranylmethoxy)-9H-carbazole with N-[2-(2'-methoxy-phenoxy)-ethyl]-benzylamine in protic solvents (e.g., isopropanol) at 0–120°C.
  • Formation of 1-[N-benzyl-2'-(2''-methoxy-phenoxy)-ethyl-amino]-3-[9'''H-carbazol-4'''-yloxy]-propan-2-ol (benzyl-carvedilol intermediate) .

Debenzylation Reactions

The benzyl group in this compound is removed via catalytic hydrogenation or hydrazine-mediated cleavage to yield carvedilol :

  • Catalytic hydrogenation :
    • Catalyst : Palladium on carbon (Pd/C).
    • Conditions : Hydrogen gas (H₂), ambient to elevated pressure.
    • Outcome : Selective removal of the benzyl group without affecting other functional groups .
  • Alternative method : Hydrazine hydrate in ethanol, though less commonly used .

Table 2: Debenzylation Methods Compared

MethodCatalyst/ReagentYieldSelectivitySource
Catalytic hydrogenationPd/C, H₂HighHigh
Hydrazine hydrateNH₂NH₂·H₂O in ethanolModerateModerate

Stereochemical Considerations

The R-enantiomer of 5'-Benzyloxy Carvedilol is preserved through:

  • Chiral starting materials : Use of enantiopure 4-(oxiranylmethoxy)-9H-carbazole .
  • Stereoselective synthesis : Reaction conditions favoring retention of configuration during epoxide ring-opening .
  • No racemization : Confirmed via HPLC analysis using chiral stationary phases .

Figure 1: Key Structural Features

text
Benzyloxy group (protected position) (R)-Configuration → * | OCH₂C₆H₅ (benzyl ether)

*The chiral center (marked with ) remains intact during synthesis and debenzylation .

Stability and Side Reactions

  • Byproduct formation : Bis-compounds may form if stoichiometry is unbalanced (e.g., 2:1 epoxide-to-amine ratio) .
  • Mitigation : Controlled reaction stoichiometry and solvent selection (acetonitrile preferred for higher selectivity) .
  • Thermal stability : Stable under synthesis conditions (<120°C) .

Scientific Research Applications

Pharmacological Properties

(R)-(+)-5'-Benzyloxy Carvedilol possesses unique pharmacological properties that make it suitable for treating conditions such as hypertension and heart failure. Its dual action as a beta-blocker and vasodilator contributes to its efficacy in managing cardiovascular disorders.

  • Mechanism of Action : The compound inhibits beta-adrenergic receptors and exhibits alpha-1 adrenergic receptor antagonism, leading to vasodilation and reduced heart rate. This mechanism is beneficial in conditions characterized by excessive sympathetic stimulation, such as heart failure and hypertension .

Heart Failure Management

Carvedilol, including its isomers like this compound, has been extensively studied for its role in managing heart failure with reduced ejection fraction (HFrEF).

  • Efficacy : Clinical trials have shown that carvedilol significantly reduces mortality and hospitalization rates in patients with HFrEF. For instance, the COPERNICUS trial demonstrated a 31% reduction in the risk of death and hospitalizations compared to placebo .
  • Dosage and Administration : The standard dosing regimen involves gradual titration based on patient tolerance and clinical response, often starting at lower doses to minimize side effects .

Hypertension Treatment

The compound is also indicated for the management of essential hypertension.

  • Combination Therapy : this compound can be used in combination with other antihypertensive agents to enhance therapeutic efficacy while reducing adverse effects associated with high-dose monotherapy .

Case Study 1: Efficacy in Heart Failure

A multicenter, placebo-controlled trial involving 345 patients with chronic heart failure assessed the impact of carvedilol on left ventricular function. Results indicated significant improvements in left ventricular ejection fraction (LVEF) across different dosage groups, with a notable reduction in all-cause mortality among those treated with carvedilol compared to placebo .

Dosage Group Mortality Rate LVEF Improvement
Placebo15.5%2 EF units
Low Dose6.0%5 EF units
Medium Dose6.7%6 EF units
High Dose1.1%8 EF units

Case Study 2: Hypertension Management

In a cohort study examining patients treated with carvedilol for hypertension, the combination therapy approach was evaluated. Patients receiving this compound alongside diuretics showed improved blood pressure control and fewer side effects compared to those on higher doses of a single agent .

Mechanism of Action

The mechanism of action of ®-(+)-5’-Benzyloxy Carvedilol involves its interaction with beta-adrenergic receptors. It acts as a non-selective beta-adrenergic antagonist, blocking the effects of adrenaline and noradrenaline on these receptors. This leads to a decrease in heart rate and blood pressure. Additionally, the compound exhibits antioxidant properties, which contribute to its cardioprotective effects .

Comparison with Similar Compounds

Uniqueness: ®-(+)-5’-Benzyloxy Carvedilol is unique due to its chiral specificity, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture. This enantiomer may offer distinct therapeutic advantages, such as reduced side effects and enhanced efficacy in certain clinical settings .

Biological Activity

(R)-(+)-5'-Benzyloxy Carvedilol is a derivative of carvedilol, a nonselective beta-blocker and alpha-1 blocker used primarily for treating hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Overview of Carvedilol

Carvedilol is known for its ability to improve cardiovascular outcomes through multiple mechanisms, including vasodilation and reduction of heart rate. It exists as two enantiomers: (R)-(+)-carvedilol and (S)-(–)-carvedilol, which exhibit different pharmacological profiles. The (S) enantiomer is generally recognized as having greater biological activity compared to the (R) enantiomer .

Carvedilol's mechanism involves:

  • Beta-Adrenergic Blockade : Inhibition of β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility.
  • Alpha-1 Blockade : Results in vasodilation, reducing peripheral resistance and lowering blood pressure.
  • Antioxidant Properties : Carvedilol has been shown to scavenge free radicals, contributing to its cardioprotective effects .

Pharmacodynamics

The biological activity of this compound can be delineated through several studies:

  • Metabolomic Profiling : Research utilizing GC-MS metabolomic profiling has indicated that both enantiomers of carvedilol affect intracellular and secreted metabolites in vascular smooth muscle cells. The study highlighted that while the (S) enantiomer demonstrated more significant biological activity, the (R) enantiomer still contributes to metabolic changes that could influence vascular function .
  • Comparative Studies : A study comparing the effects of carvedilol with other antihypertensives showed that carvedilol effectively lowers blood pressure while having a notable impact on sexual function in hypertensive patients. Specifically, patients on carvedilol reported a higher incidence of erectile dysfunction compared to those on valsartan, suggesting a complex interaction between beta-blockade and sexual health .

Case Studies

A multicenter randomized controlled trial examined the efficacy of carvedilol in preventing rebleeding after variceal hemorrhage. The results indicated that carvedilol was effective in reducing rebleeding rates, underscoring its therapeutic potential beyond hypertension management .

Data Table: Biological Activity Comparison

CompoundMechanism of ActionKey Findings
This compoundNonselective β-blocker & α-1 blockerModulates vascular smooth muscle metabolism
(S)-(–)-CarvedilolMore potent β-blockerGreater biological activity observed
ValsartanAngiotensin II receptor blockerLess impact on sexual function compared to carvedilol

Metabolism and Pharmacokinetics

This compound is metabolized primarily by liver enzymes CYP2D6 and CYP2C9. The pharmacokinetics reveal that the (R) enantiomer has a shorter half-life than the (S) enantiomer, affecting its dosing regimen in clinical applications .

Q & A

Q. What validated HPLC methods are recommended for quantifying (R)-(+)-5'-Benzyloxy Carvedilol in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is a standard method for quantifying carvedilol and its metabolites. Key steps include:

  • Column selection : Use chiral columns (e.g., amylose- or cellulose-based) to resolve enantiomers, as this compound is a chiral metabolite of carvedilol .
  • Mobile phase optimization : Adjust ratios of acetonitrile, water, and additives like trifluoroacetic acid (TFA) to achieve baseline separation .
  • Validation : Ensure linearity (R² > 0.99), precision (RSD < 5%), and accuracy (recovery 95–105%) per ICH guidelines. Method modifications may be required for population pharmacokinetic (PK) studies to handle variable biological matrices .

Q. How can researchers ensure reproducibility in chiral separation of carvedilol enantiomers?

  • Chiral stationary phases : Use columns with immobilized β-cyclodextrin or cellulose tris(3,5-dimethylphenylcarbamate) for enantiomeric resolution .
  • Temperature control : Maintain column temperature at 25°C to minimize retention time variability.
  • Internal standards : Include deuterated analogs (e.g., Carvedilol-methyl-d3) to correct for matrix effects in biological samples .

Advanced Research Questions

Q. How can factorial design optimize nanoparticle formulations for this compound delivery?

A Box-Behnken or central composite design is effective for optimizing albumin-based nanoparticles:

  • Variables : Polymer concentration (e.g., ethyl cellulose), crosslinking agent ratio, and homogenization speed.
  • Responses : Target particle size (<150 nm), encapsulation efficiency (>90%), and sustained release (>4 days) .
  • Validation : Compare predicted vs. experimental values (e.g., particle size: 124.32 nm predicted vs. 123.54 nm observed) using ANOVA to confirm model robustness .

Q. What mathematical models best describe the release kinetics of this compound from polymeric matrices?

  • Korsemeyer-Peppas model : Use for diffusion-controlled systems (R² = 0.9959). Calculate the release exponent (n):
  • n < 0.45 indicates Fickian diffusion (common in ethyl cellulose matrices) .
    • Higuchi model : Suitable for transdermal patches (r = 0.9953–0.9979) where release is proportional to the square root of time .
    • Model selection : Validate with Akaike Information Criterion (AIC) to compare goodness-of-fit across models .

Q. How does CYP-mediated metabolism influence the enantioselective pharmacokinetics of carvedilol metabolites?

  • Key enzymes : CYP2D6 drives 4’- and 5’-hydroxylation, while CYP2C9 mediates O-methylation of the (S)-enantiomer .
  • Experimental setup : Use human liver microsomes ± selective inhibitors (e.g., quinidine for CYP2D6) to quantify metabolite formation via LC-MS/MS.
  • Inter-individual variability : Genotype for CYP2D6 polymorphisms (e.g., poor vs. extensive metabolizers) to explain PK variability in clinical cohorts .

Q. What in vivo models validate the antioxidant and cardioprotective effects of this compound?

  • Myocardial infarction models : In pigs, carvedilol reduces infarct size by 91% post-ischemia via ROS scavenging (IC₅₀ = 10 μM for lipid peroxidation inhibition) .
  • Hypertensive rats : Transdermal patches achieve steady-state plasma levels (Cₐᵥ = 45 ng/mL) and reduce systolic blood pressure by 25% within 1 hour .
  • Biomarkers : Measure oxidized LDL suppression and glutathione preservation in plasma to confirm antioxidant efficacy .

Q. How can researchers resolve discrepancies in solubility predictions for carvedilol derivatives?

  • Machine learning : Apply support vector regression (SVR) or artificial neural networks (ANN) trained on experimental solubility data (e.g., MAARD = 0.78 for carvedilol in supercritical CO₂) .
  • Data reconciliation : Cross-validate computational predictions with shake-flask method results under controlled pH and temperature .

Q. What are critical considerations for developing transdermal delivery systems for this compound?

  • Polymer compatibility : Blend hydrophilic (e.g., polyvinylpyrrolidone) and hydrophobic (e.g., ethyl cellulose) polymers to balance adhesion and sustained release .
  • Permeation enhancers : Test terpenes (e.g., limonene) to increase stratum corneum permeability without irritation.
  • Bioavailability testing : In rats, transdermal patches improve bioavailability by 62–71% compared to oral dosing, with Cₘₐₓ reached at 8–12 hours .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-5'-Benzyloxy Carvedilol
Reactant of Route 2
Reactant of Route 2
(R)-(+)-5'-Benzyloxy Carvedilol

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